N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structure, which includes a sulfonamide group, making it a potential candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps. One common method involves the reaction of substituted phenylhydrazines with ethyl acetoacetate in an anhydrous ethanol medium, followed by the addition of a cold solution of DMF and POCl3 . Another approach includes the cyclocondensation of hydrazine with a carbonyl system .
Industrial Production Methods
Industrial production of this compound may involve eco-friendly methodologies, heterogeneous catalytic systems, and microwave-assisted reactions to enhance yield and reduce reaction time . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may interfere with the disassembly of viral particles or inhibit the formation of replication complexes, thereby exerting its antiviral effects . The compound’s sulfonamide group is crucial for its biological activity, as it can form strong interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer agent with a substituted pyrazole ring.
Metronidazole: A bactericidal agent with a nitroso-imidazole structure.
Uniqueness
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~4~,3,5-TRIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of a pyrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N,3,5-trimethyl-1-propylpyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN5O2S/c1-6-8-21-12(4)15(11(3)18-21)24(22,23)19(5)10-14-13(16)9-17-20(14)7-2/h9H,6-8,10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFJUTAKPSDUPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)S(=O)(=O)N(C)CC2=C(C=NN2CC)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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